molecular formula C17H16N12O B033219 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol CAS No. 871550-18-4

2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B033219
M. Wt: 404.4 g/mol
InChI Key: OJVXFFNXVZXQII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bistriazole derivatives, including compounds similar to 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol, involves copper-catalyzed azide-alkyne cycloaddition in key steps, demonstrating high activity against Candida spp. strains, indicating their potential in medicinal chemistry and materials science (Zambrano-Huerta et al., 2019).

Molecular Structure Analysis

X-ray diffraction analyses of related bistriazole derivatives have revealed O-H•••N hydrogen bonds and C-H•••N interactions, promoting the formation of infinite chains that define the crystal network. These interactions are crucial for understanding the solid behavior of such compounds, with theoretical studies on molecular and electronic properties providing insights into their resemblance with known molecules (Zambrano-Huerta et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of bistriazole compounds encompasses a range of biological activities, including antifungal properties. Their synthesis often involves nucleophilic substitution and cycloaddition reactions, with the resulting compounds showing promising biological activities against various strains of fungi and bacteria, highlighting the chemical versatility and potential applications of these compounds (Zambrano-Huerta et al., 2019).

Physical Properties Analysis

Bistriazole derivatives are characterized by their crystalline structures, as determined by X-ray diffraction, and their solid-state behaviors, which are informed by XRPD and SEM studies. These analyses provide valuable information on the stability, morphology, and solid-state packing of these compounds, which are essential for their application in material science and pharmaceutical formulations (Zambrano-Huerta et al., 2020).

Chemical Properties Analysis

The chemical properties of bistriazole derivatives include their ability to form stable complexes with metals, as well as their redox behavior. These properties are influenced by the electron-donating and withdrawing characteristics of the triazole rings, which can be tailored through substitution to achieve desired reactivity and stability for catalysis, sensor development, and pharmaceutical applications (Zambrano-Huerta et al., 2019).

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in several studies . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could involve further investigation of their potential as anticancer agents . Additionally, their use in the synthesis of coordination polymers and potential applications in electrochromic and optical devices could be explored .

properties

IUPAC Name

2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVXFFNXVZXQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

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